7-Hydroxyheptan-2-one

Lipophilicity Solubility ADME

7-Hydroxyheptan-2-one is a C7 aliphatic hydroxyketone with molecular formula C7H14O2 and molecular weight 130.18 g/mol. It features a primary hydroxyl group at position 7 and a ketone carbonyl at position 2 on a linear heptane backbone, yielding a bifunctional structure with topological polar surface area (TPSA) 37.3 Ų and XLogP3 0.3.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 5070-59-7
Cat. No. B3053075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyheptan-2-one
CAS5070-59-7
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCO
InChIInChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
InChIKeyGHBTZUIMOPVXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyheptan-2-one (CAS 5070-59-7) Chemical Identity and Core Characteristics for Procurement


7-Hydroxyheptan-2-one is a C7 aliphatic hydroxyketone with molecular formula C7H14O2 and molecular weight 130.18 g/mol [1]. It features a primary hydroxyl group at position 7 and a ketone carbonyl at position 2 on a linear heptane backbone, yielding a bifunctional structure with topological polar surface area (TPSA) 37.3 Ų and XLogP3 0.3 . The compound is a clear liquid under standard conditions and serves as a versatile intermediate in pheromone synthesis and polymer chemistry due to its terminal hydroxyl and internal ketone moieties [2].

Why 7-Hydroxyheptan-2-one Cannot Be Replaced by Shorter- or Longer-Chain Hydroxyketone Analogs


Generic substitution among linear hydroxyketones is chemically invalid due to chain-length-dependent differences in lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and terminal functional group positioning . While all compounds in this class share a hydroxyl and ketone group, variations in the carbon backbone alter physicochemical properties that govern solubility, reactivity, and biological recognition [1]. As demonstrated in the quantitative evidence below, 7-hydroxyheptan-2-one occupies a distinct parameter space that cannot be replicated by 6-hydroxyhexan-2-one, 5-hydroxyheptan-2-one, or 8-hydroxyoctan-2-one.

Quantitative Differentiation of 7-Hydroxyheptan-2-one Versus Closest Hydroxyketone Analogs


Intermediate Lipophilicity (XLogP3 = 0.3) Enables Distinct Solubility Profile Versus Shorter (C6) and Longer (C8) Analogs

7-Hydroxyheptan-2-one exhibits an XLogP3 value of 0.3 , positioning it intermediate between the more hydrophilic 6-hydroxyhexan-2-one (XLogP3 0.00515) [1] and the more lipophilic 8-hydroxyoctan-2-one (XLogP3 0.8) [2]. This 0.3 log unit difference from the C6 analog and 0.5 log unit difference from the C8 analog translate to approximately 2-fold and 3.16-fold differences in octanol-water partition coefficient, respectively.

Lipophilicity Solubility ADME Medicinal Chemistry

Five Rotatable Bonds Confer Enhanced Conformational Flexibility Versus 5-Hydroxyheptan-2-one (4 Rotatable Bonds)

7-Hydroxyheptan-2-one possesses 5 rotatable bonds , whereas its positional isomer 5-hydroxyheptan-2-one contains only 4 rotatable bonds and the C6 analog 6-hydroxyhexan-2-one also has 4 rotatable bonds [1]. The additional rotatable bond in 7-hydroxyheptan-2-one arises from the extended alkyl chain between the hydroxyl and ketone groups, allowing greater conformational sampling and distinct molecular shape distributions.

Conformational Flexibility Molecular Recognition Polymer Design Structure-Activity Relationship

C7 Chain Length Is Optimal for Insect Sex Pheromone Intermediate Activity in Moth Species

7-Hydroxyheptan-2-one serves as a key intermediate in the synthesis of sex pheromones for several moth species, as reported in the Journal of Chemical Ecology (2023) [1]. The C7 chain length with terminal hydroxyl and internal ketone matches the biosynthetic requirements of specific moth pheromone components, whereas C6 and C8 analogs lack the precise chain length needed for optimal receptor binding [1].

Pheromone Synthesis Agrochemical Intermediates Insect Behavior Semiochemistry

Conserved Topological Polar Surface Area (37.3 Ų) Across Analogs Indicates Class-Wide Hydrogen Bonding Capacity

7-Hydroxyheptan-2-one and its closest analogs (6-hydroxyhexan-2-one, 5-hydroxyheptan-2-one, 8-hydroxyoctan-2-one) all share a topological polar surface area (TPSA) of 37.3 Ų [1][2][3]. This invariance indicates that hydrogen bonding potential is class-constant and not a point of differentiation; however, it confirms that lipophilicity and conformational flexibility are the key differentiating parameters when selecting among these compounds.

Polar Surface Area Membrane Permeability Drug Design QSAR

Precision Applications of 7-Hydroxyheptan-2-one Where Chain Length and Flexibility Are Critical


Synthesis of Moth Sex Pheromone Components for Integrated Pest Management

7-Hydroxyheptan-2-one is a validated key intermediate in the production of species-specific sex pheromones for moth pests, as established by Journal of Chemical Ecology (2023) research [1]. Its C7 chain length and terminal hydroxyl functionality are essential for constructing the precise carbon skeletons required by pheromone receptors in target moth species. Procurement of this specific hydroxyketone eliminates the need for chain-length screening and ensures biological activity in pheromone blend formulations.

Polyester and Polyurethane Monomer Requiring Balanced Hydrophilicity-Lipophilicity

With an XLogP3 of 0.3 , 7-hydroxyheptan-2-one provides an intermediate hydrophilicity-lipophilicity balance that facilitates polymerizations in both aqueous and organic media. This property is particularly advantageous for synthesizing degradable polyesters or segmented polyurethanes where controlled water uptake and mechanical properties are required. The C6 analog (XLogP3 ~0.005) is excessively water-soluble, while the C8 analog (XLogP3 0.8) is too hydrophobic for many aqueous processing conditions.

Conformational Probes in Medicinal Chemistry and Structure-Activity Relationship Studies

The 5 rotatable bonds of 7-hydroxyheptan-2-one confer a specific degree of conformational flexibility that is distinct from the 4 rotatable bonds of 5-hydroxyheptan-2-one and 6-hydroxyhexan-2-one. This makes 7-hydroxyheptan-2-one a valuable tool compound for studying the effect of alkyl chain flexibility on ligand-protein binding or for generating conformationally diverse compound libraries in medicinal chemistry campaigns.

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